molecular formula C14H9N3O4 B8456881 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 61619-68-9

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8456881
M. Wt: 283.24 g/mol
InChI Key: BWUSFAHFEGVLGA-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

At 10° to 20° C add 77 g of phosphorus oxychloride dropwise to 183 g of dimethylformamide. Stir for 30 minutes at room temperature and, at a temperature not exceeding 40° C, add thereto 55.7 g of 5-nitro-2-acetylfuran-phenylhydrazone. Stir under nitrogen for 1 hour at this temperature and then for 2.5 hours at 50° C. Pour the resulting solution (containing 4-pyrazolylmethylenedimethylammonium salt) onto 2.5 kg of ice and water. Heat for 2 hours at 40° C before vacuum filtering at 20° to 30° C. Wash the residue well with water to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde [m.p. 208° to 209° C (from dimethylformamide/water)].
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Name
5-nitro-2-acetylfuran-phenylhydrazone
Quantity
55.7 g
Type
reactant
Reaction Step Two
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[C:11]1([NH:17][N:18]=[C:19]([C:21]2[O:22][C:23]([N+:26]([O-:28])=[O:27])=[CH:24][CH:25]=2)[CH3:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1C=C(C=[N+](C)C)[CH:31]=N1>O>[N+:26]([C:23]1[O:22][C:21]([C:19]2[C:20]([CH:8]=[O:9])=[CH:31][N:17]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:18]=2)=[CH:25][CH:24]=1)([O-:28])=[O:27]

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
183 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
5-nitro-2-acetylfuran-phenylhydrazone
Quantity
55.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)C=1OC(=CC1)[N+](=O)[O-]
Step Three
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(=C1)C=[N+](C)C
Name
ice
Quantity
2.5 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 30 minutes at room temperature and, at a temperature not
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceeding 40° C
ADDITION
Type
ADDITION
Details
add
STIRRING
Type
STIRRING
Details
Stir under nitrogen for 1 hour at this temperature
Duration
1 h
WAIT
Type
WAIT
Details
for 2.5 hours at 50° C
Duration
2.5 h
ADDITION
Type
ADDITION
Details
Pour
TEMPERATURE
Type
TEMPERATURE
Details
Heat for 2 hours at 40° C before vacuum
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtering at 20° to 30° C
WASH
Type
WASH
Details
Wash the residue well with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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